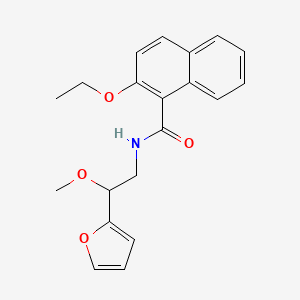
2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s systematic name according to the rules of the International Union of Pure and Applied Chemistry (IUPAC).
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis of the synthesis process includes the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and the products formed from these reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Structural Insights
The synthetic approaches to furan and naphthamide derivatives have been extensively studied, revealing the versatility and complexity of these compounds. Horaguchi et al. (1983) detailed the syntheses of dihydro-naphtho[1,8-bc]furan derivatives using strong bases, highlighting the efficiency of sodium hydroxide, sodium ethoxide, and sodium hydride in these processes (Horaguchi, Narita, & Suzuki, 1983). Furthermore, the cyclization of propionic acid derivatives into benzofuran and naphthofuran compounds was explored, shedding light on reaction mechanisms and product diversity (Horaguchi, Shimizu, & Abe, 1976).
Biological Activity and Pharmacological Potential
The quest for novel biologically active compounds has led to the synthesis and evaluation of naphthofuran derivatives with antimicrobial, anti-inflammatory, and analgesic properties. Kumaraswamy et al. (2008) synthesized naphtho[2,1-b]furan-2-carbohydrazide derivatives and tested their antimicrobial activity, demonstrating the potential of these compounds in addressing infectious diseases (Kumaraswamy et al., 2008). Similarly, Vagdevi et al. (2006) explored thiazolidinone derivatives of naphtho[2,1-b]furan for their antimicrobial and anthelmintic activities, revealing significant bioactivity that could lead to new therapeutic agents (Vagdevi, Vaidya, Latha, & Padmashali, 2006).
Chemical-Structural Analysis
The structural elucidation of these compounds is critical for understanding their chemical properties and potential applications. Ethyl naphtho[2,1-b]furan-2-carboxylate, a related compound, was synthesized and characterized by Shruthi et al. (2012), employing spectroscopic techniques and X-ray diffraction studies. This work provides insights into the molecular configuration and stability of naphthofuran derivatives (Shruthi et al., 2012).
Safety And Hazards
The safety and hazards associated with a compound are determined through toxicological studies. These studies assess the potential risks associated with exposure to the compound.
Future Directions
Future directions could involve further studies on the compound, such as exploring its potential uses, improving its synthesis process, or studying its mechanism of action in more detail.
properties
IUPAC Name |
2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-17-11-10-14-7-4-5-8-15(14)19(17)20(22)21-13-18(23-2)16-9-6-12-25-16/h4-12,18H,3,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJYRNNQKMCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2427499.png)
![3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2427501.png)
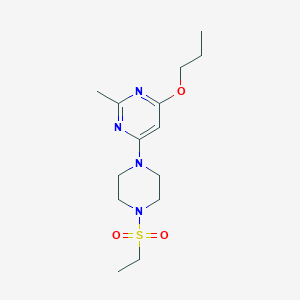
![4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B2427503.png)
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2427504.png)
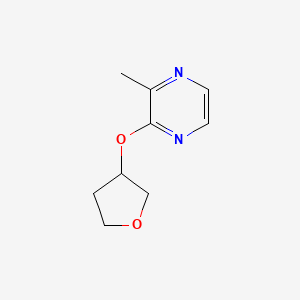
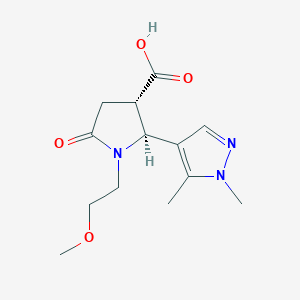
![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2427509.png)
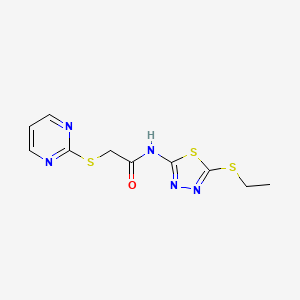
![1-[(2,5-dimethylphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
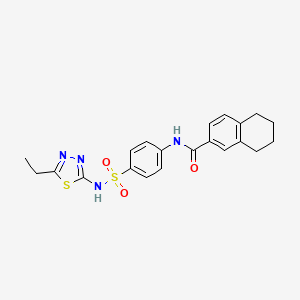
![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)
![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2427519.png)